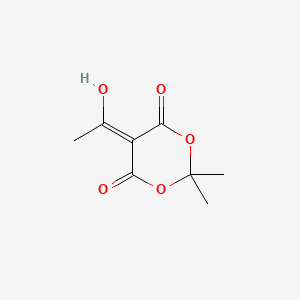

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

描述

属性

IUPAC Name |

5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDJHLROTYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(OC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715884 | |

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85920-63-4 | |

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This guide provides a comprehensive overview of the synthesis of 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a significant intermediate in pharmaceutical and organic synthesis. The document details the experimental protocol, quantitative data, and visual representations of the synthesis pathway and workflow for researchers, scientists, and professionals in drug development.

Core Synthesis Protocol

The synthesis of this compound, also known as acetyl Meldrum's acid, is typically achieved through the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[1][2] This process involves the reaction of Meldrum's acid with an acylating agent, such as acetyl chloride, in the presence of a base like pyridine.[1][2][3] The product is isolated in its stable enol form.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from established literature procedures.[1][2][3]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Meldrum's Acid | 22.0 (0.153) | g (mol) | Recrystallized prior to use.[3] |

| Pyridine | 24.8 (0.307) | mL (mol) | Anhydrous.[3] |

| Acetyl Chloride | 13.1 (0.184) | mL (mol) | Freshly distilled.[2] |

| Solvent | |||

| Dichloromethane | 153 + 18.3 | mL | Anhydrous.[2] |

| Reaction Conditions | |||

| Initial Temperature | -25 | °C | [2] |

| Addition Time | 1 | hr | [2] |

| Warming Time | 3 | hr | To 0°C.[2] |

| Quenching Agent | Methanol | 30 | mL |

| Work-up & Purification | |||

| Dichloromethane (extraction) | 100 + 3x100 | mL | |

| Saturated NH4Cl (wash) | 3 x 140 | mL | |

| Water (wash) | 140 | mL | |

| Drying Agent | Sodium Sulfate | 200 | g |

| Product Yield | 26.0 | g | Crude product suitable for next step.[2] |

Detailed Experimental Protocol

This protocol is adapted from established and verified synthetic procedures.[1][2][3]

-

Reaction Setup : A 500-mL, three-necked, round-bottomed flask, previously flame-dried, is equipped with a magnetic stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.

-

Initial Charging : The flask is charged with 22.0 g of Meldrum's acid dissolved in 153 mL of anhydrous dichloromethane. To this solution, 24.8 mL of anhydrous pyridine is added.[2]

-

Cooling : The reaction mixture is cooled to -25°C using a suitable cooling bath.[2]

-

Addition of Acetyl Chloride : A solution of 13.1 mL of freshly distilled acetyl chloride in 18.3 mL of anhydrous dichloromethane is added dropwise to the reaction mixture via the addition funnel over a period of 1 hour.[2]

-

Reaction Progression : Upon completion of the addition, the reaction is allowed to slowly warm to 0°C over 3 hours.[2]

-

Quenching : The reaction is quenched by the addition of 30 mL of methanol, and the mixture is stirred for an additional 15 minutes.[2]

-

Work-up : The reaction mixture is transferred to a 2000-mL separatory funnel and diluted with 100 mL of dichloromethane. The organic layer is washed sequentially with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL). The aqueous layers are combined and back-extracted with dichloromethane (3 x 100 mL).[2]

-

Drying and Concentration : The combined organic layers are dried over 200 g of anhydrous sodium sulfate for 3 hours. The solution is then filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

-

Purification : The resulting orange solid can be further purified by breaking it into a fine powder and placing it under a high vacuum overnight to remove any residual pyridine. This yields approximately 26.0 g of the acylated Meldrum's acid, which is suitable for subsequent synthetic steps.[2]

Visualizing the Synthesis

To better understand the chemical transformation and the experimental process, the following diagrams are provided.

Synthesis Pathway

The following diagram illustrates the chemical reaction for the formation of this compound.

Caption: Reaction pathway for the acylation of Meldrum's acid.

Experimental Workflow

This diagram outlines the step-by-step procedure for the synthesis.

Caption: Step-by-step workflow for the synthesis protocol.

References

An In-depth Technical Guide to CAS Number 85920-63-4: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 85920-63-4 identifies the chemical compound 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione , more commonly known as Acetyl Meldrum's acid . This versatile organic molecule serves as a key intermediate in various synthetic pathways, most notably in the preparation of complex heterocyclic structures.[1] Its unique structural features, combining the highly acidic Meldrum's acid scaffold with an acetyl group, impart significant reactivity, making it a valuable building block in medicinal chemistry and drug discovery.[1]

This technical guide provides a comprehensive overview of the properties, structure, synthesis, and biological relevance of Acetyl Meldrum's acid.

Chemical Structure and Properties

Acetyl Meldrum's acid is a derivative of Meldrum's acid, characterized by the substitution of an acetyl group at the 5-position of the 2,2-dimethyl-1,3-dioxane-4,6-dione ring.

Physicochemical Properties

A summary of the key physicochemical properties of Acetyl Meldrum's acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₅ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 83-84 °C | [2] |

| Boiling Point (Predicted) | 385.9 ± 42.0 °C | [2] |

| Density (Predicted) | 1.303 g/cm³ | [3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| SMILES | CC(O)=C1C(=O)OC(C)(C)OC1=O | [5] |

| InChI Key | WIIDJHLROTYVRD-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of Acetyl Meldrum's acid involves the acylation of Meldrum's acid with acetyl chloride in the presence of a base, typically pyridine.[7][8]

Materials:

-

Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

-

Pyridine, anhydrous

-

Dichloromethane, anhydrous

-

Acetyl chloride

-

2M Hydrochloric acid

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Acetic acid

Procedure: [7]

-

Dissolve Meldrum's acid (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (2 equivalents) dropwise to the stirred solution and continue stirring for 15 minutes at 0 °C.

-

To this mixture, add acetyl chloride (1 equivalent) dropwise.

-

Stir the reaction mixture at 0 °C for 1.5 hours, then allow it to warm to room temperature and continue stirring for an additional 1.5 hours.

-

Quench the reaction by adding 2M hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a hexane solution containing 5% to 10% ethyl acetate and 1% acetic acid to yield the pure this compound.

Biological Significance and Signaling Pathways

Acetyl Meldrum's acid is a crucial precursor in the synthesis of Vinaxanthone.[2][7] Vinaxanthone is a known selective inhibitor of several key signaling molecules, including signal transducer and activator of transcription 3 (STAT3), phospholipase C (PLC), and FabI, an enzyme in the bacterial fatty acid synthesis pathway.[7] Therefore, the biological relevance of Acetyl Meldrum's acid is intrinsically linked to the pathways modulated by its synthetic derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[9] Dysregulation of the STAT3 signaling pathway is frequently observed in various cancers.[9]

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3.[2][9] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to the promoter regions of target genes to regulate their transcription.[10]

Phospholipase C (PLC) Signaling Pathway

Phospholipase C (PLC) enzymes are crucial in signal transduction pathways by cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] This pathway is involved in a multitude of cellular responses. Vinaxanthone has been shown to selectively inhibit PLC.[7]

FabI and Bacterial Fatty Acid Synthesis

FabI is an enoyl-acyl carrier protein reductase, an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[5] This pathway is responsible for the de novo synthesis of fatty acids, which are vital components of bacterial cell membranes.[4] Inhibition of FabI disrupts this pathway, leading to bacterial cell death.[1] The inhibitory activity of Vinaxanthone against FabI suggests that derivatives of Acetyl Meldrum's acid could be explored for the development of novel antibacterial agents.[7]

Applications in Synthesis

Beyond its role as a precursor to Vinaxanthone, Acetyl Meldrum's acid is a versatile building block in organic synthesis. Its enolizable diketone structure allows for a variety of chemical transformations, including:

-

Synthesis of Bicyclic β-Lactams and Oxazinones: These heterocyclic scaffolds are present in numerous pharmaceutical compounds.[1]

-

Preparation of γ-Pyrones: Through thermal decomposition to an acyl ketene intermediate followed by cycloaddition.[6]

-

General Organic Synthesis: Its reactivity allows for alkylations, acylations, and condensations, making it a valuable starting material for a wide range of organic molecules.[1]

Conclusion

This compound (CAS 85920-63-4) is a highly functionalized and reactive organic compound with significant utility in synthetic chemistry. Its primary importance lies in its role as a key intermediate for pharmacologically active molecules like Vinaxanthone, which targets critical signaling pathways implicated in cancer and bacterial infections. The straightforward synthesis and versatile reactivity of Acetyl Meldrum's acid ensure its continued importance as a valuable tool for researchers and professionals in drug development and organic synthesis.

References

- 1. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 85920-63-4 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C - Wikipedia [en.wikipedia.org]

- 7. This compound | 85920-63-4 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Spectroscopic Data of Acetyl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Acetyl Meldrum's acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. This document presents key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information is structured to be a vital resource for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Acetyl Meldrum's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Acetyl Meldrum's Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.64 | Singlet | 3H | -C(O)CH ₃ |

| 1.71 | Singlet | 6H | -C(CH ₃)₂ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data of Acetyl Meldrum's Acid

| Chemical Shift (δ) ppm | Assignment |

| 207.5 | C =O (acetyl) |

| 184.2 | C =O (dioxane-dione ring) |

| 174.8 | C =O (dioxane-dione ring) |

| 118.6 | C 5 of dioxane-dione ring |

| 106.2 | C 2 of dioxane-dione ring |

| 45.1 | Quaternary Carbon |

| 42.4 | Quaternary Carbon |

| 37.5 | -C (O)CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of Acetyl Meldrum's Acid

| Wavenumber (cm⁻¹) | Interpretation |

| ~1740 | C=O stretch (lactone) |

| ~1700 | C=O stretch (acetyl ketone) |

| ~1600 | C=C stretch (enol form) |

| ~1385 | C-H bend (gem-dimethyl) |

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and instrument.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Acetyl Meldrum's Acid

| m/z | Interpretation |

| 186.05 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 143 | [M - CH₃CO]⁺ |

| 128 | [M - (CH₃)₂CO]⁺ |

| 100 | [M - (CH₃)₂CO - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Molecular Formula: C₈H₁₀O₅ Molecular Weight: 186.16 g/mol

Experimental Protocols

Synthesis of Acetyl Meldrum's Acid

A detailed and reliable protocol for the synthesis of Acetyl Meldrum's acid is provided by Organic Syntheses. The procedure involves the acylation of Meldrum's acid with acetyl chloride in the presence of pyridine.

Materials:

-

Meldrum's acid

-

Dichloromethane (anhydrous)

-

Pyridine (anhydrous)

-

Acetyl chloride

-

Methanol

-

Saturated aqueous ammonium chloride

-

Sodium sulfate

Procedure:

-

A solution of Meldrum's acid in anhydrous dichloromethane is prepared in a flame-dried, three-necked, round-bottomed flask equipped with a stir bar, nitrogen inlet, and an addition funnel.

-

The flask is cooled in an ice-salt bath, and anhydrous pyridine is added.

-

A solution of acetyl chloride in anhydrous dichloromethane is added dropwise via the addition funnel over a period of 1 hour.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour.

-

The reaction is quenched by the addition of methanol.

-

The workup involves washing the organic layer with saturated aqueous ammonium chloride and water, followed by drying over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's acid. The product can be further purified if necessary.

For a comprehensive and detailed procedure, including specific quantities and safety precautions, refer to the original publication in Organic Syntheses.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. Samples are prepared by dissolving approximately 5-10 mg of Acetyl Meldrum's acid in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is typically set to 70 eV.

Visualizations

The following diagrams illustrate the key aspects of the analysis of Acetyl Meldrum's acid.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of Acetyl Meldrum's acid.

Caption: Correlation of the molecular structure of Acetyl Meldrum's acid with its key spectroscopic data.

chemical properties and reactivity of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

An In-depth Technical Guide to 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction

This compound, commonly known as Acetyl Meldrum's Acid, is a key organic compound derived from Meldrum's acid.[1] Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is noted for the high acidity of its methylene protons (pKa of 4.97), making it a versatile reagent in organic synthesis.[2][3] The introduction of the acetyl group creates a highly functionalized molecule that serves as a valuable intermediate in the synthesis of complex chemical structures, including pharmaceuticals and heterocyclic systems.[1][4] This document provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in synthetic chemistry and drug development.

Chemical and Physical Properties

Acetyl Meldrum's Acid is a solid, typically appearing as a light yellow to yellow substance.[5] It possesses a unique combination of functional groups, including a cyclic dione, a gem-dimethyl group, and an enolized acetyl moiety, which dictate its chemical behavior. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | Acetyl Meldrum's Acid | [6] |

| CAS Number | 85920-63-4 | [6] |

| Molecular Formula | C₈H₁₀O₅ | [6][7] |

| Molecular Weight | 186.16 g/mol | [6][7] |

| Appearance | Light yellow to yellow Solid | [5] |

| Predicted Boiling Point | 385.9 ± 42.0 °C | [5] |

| Density | 1.303 g/cm³ | [5] |

| Predicted pKa | 4.50 ± 1.00 | [5] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data: Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for the detailed structural characterization of this compound.[8]

Reactivity and Synthetic Applications

The reactivity of this compound is largely governed by the acidic proton of the enol group and the electrophilic nature of the dione ring carbons. The parent compound, Meldrum's acid, is widely used for C-C bond formation due to its high acidity and steric rigidity.[3]

Reactions with Nucleophiles

The molecule is an effective electrophile. The dione structure makes it susceptible to nucleophilic attack. It is used in cycloaddition and metathesis reactions for the preparation of bicyclic β-lactams and oxazinones.[1] While specific studies on Acetyl Meldrum's Acid are detailed, related 5-substituted Meldrum's acid derivatives readily react with N-nucleophiles, leading to products of nucleophilic attack at a carbonyl group.[4]

Knoevenagel Condensation

Meldrum's acid and its derivatives are classic reactants in Knoevenagel condensations, reacting with aldehydes and ketones to form new C-C bonds.[3][9] This reaction is fundamental in synthesizing a variety of substituted alkenes.

Thermal Reactivity

Derivatives of Meldrum's acid are known to undergo thermal decomposition. Pyrolysis typically results in the loss of acetone and carbon dioxide, generating highly reactive ketene intermediates.[10] These ketenes can then be trapped or undergo intramolecular reactions to form a diverse range of cyclic compounds, such as quinolinones and naphthols.[10]

Role as a Pharmaceutical Intermediate

A significant application of Acetyl Meldrum's Acid is its role as a pharmaceutical intermediate.[1] It is notably used in the synthesis of Vinaxanthone, which has been identified as a selective inhibitor of signal transduction factor 3A, phospholipase C (PLC), and the enzyme FabI, indicating its potential antibacterial activity.[1]

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of Acetyl Meldrum's Acid involves the acylation of Meldrum's acid.[1]

Reagents and Equipment:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

2M Hydrochloric acid

-

Sodium sulfate

-

Silica gel for chromatography

-

Hexane and Ethyl acetate (with 1% acetic acid)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Meldrum's acid (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0°C using an ice bath.

-

Pyridine (2 equivalents) is added dropwise to the solution, and the mixture is stirred for 15 minutes at 0°C.[1]

-

Acetyl chloride (1 equivalent) is then added to the reaction mixture.[1]

-

The reaction is stirred at 0°C for 1.5 hours, followed by an additional 1.5 hours of stirring at room temperature.[1]

-

Upon completion, the reaction is quenched by adding 2M hydrochloric acid.[1]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum.[1]

-

The resulting residue is purified by silica gel column chromatography, using a gradient of 5% to 10% ethyl acetate in hexane (containing 1% acetic acid) as the eluent to yield the final product.[1]

Caption: Synthesis workflow for Acetyl Meldrum's Acid.

Logical Relationships in Reactivity

The utility of Acetyl Meldrum's Acid as a synthetic intermediate stems from its inherent reactivity, which allows for the creation of more complex molecules. Its conversion into derivatives is a key step in multi-step syntheses.

Caption: Reactivity pathway of Acetyl Meldrum's Acid.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[6]

-

Acute Toxicity (Oral): Harmful if swallowed (H302).[6]

-

Skin Irritation: Causes skin irritation (H315).[6]

-

Eye Irritation: Causes serious eye irritation (H319).[6]

-

Respiratory Irritation: May cause respiratory irritation (H335).[6]

It is stable under proper storage conditions (refrigerated at 2-8°C) and is incompatible with strong oxidizing agents.[5][11] Standard personal protective equipment, including gloves and safety goggles, should be used when handling this chemical.

Conclusion

This compound is a highly versatile and reactive compound with significant applications in organic synthesis. Its unique structural features, derived from the parent Meldrum's acid, make it an excellent electrophile and a precursor to reactive ketene intermediates. Its established role as an intermediate in the synthesis of biologically active molecules like Vinaxanthone underscores its importance for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound | 85920-63-4 [chemicalbook.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 85920-63-4 [m.chemicalbook.com]

- 6. This compound | C8H10O5 | CID 54693142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 85920-63-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound(85920-63-4) 1H NMR spectrum [chemicalbook.com]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Storage of Acetyl Meldrum's Acid

This guide provides a comprehensive overview of the stability and optimal storage conditions for Acetyl Meldrum's acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione). Due to the limited availability of specific quantitative stability data for Acetyl Meldrum's acid in publicly accessible literature, this document synthesizes information from studies on closely related acyl Meldrum's acids and the parent compound, Meldrum's acid, to provide a thorough understanding of its chemical behavior.

Chemical Stability Profile

Acetyl Meldrum's acid is a white crystalline solid that is generally stable under standard laboratory conditions. However, its unique cyclic di-ester structure makes it susceptible to degradation under specific environmental pressures, primarily thermal stress and hydrolysis.

Thermal Stability:

Acyl Meldrum's acids, including the acetyl derivative, are known to be thermally labile.[1] Upon heating, they undergo a retro-Diels-Alder or similar pericyclic reaction to generate highly reactive acetylketene, along with acetone and carbon dioxide as byproducts.[2][3] This decomposition can be initiated at elevated temperatures, with some sources indicating that thermolysis of Meldrum's acid derivatives can occur at temperatures above 200°C.[2] However, the presence of acidic or basic catalysts can lower the decomposition temperature.[3] For Meldrum's acid itself, decomposition is noted to occur around its melting point of 92-96°C.[4]

Hydrolytic Stability:

The 1,3-dioxane-4,6-dione ring system is susceptible to hydrolysis under both acidic and basic conditions.[5] This degradation pathway involves the nucleophilic attack of water on the carbonyl groups, leading to ring-opening and the formation of acetone, carbon dioxide, and acetoacetic acid. The rate of hydrolysis is dependent on the pH of the solution.

Incompatibilities:

Acetyl Meldrum's acid should be stored away from strong oxidizing agents.[4] Contact with moisture or water should also be avoided to prevent hydrolysis.[4]

Quantitative Stability Data

Specific kinetic data for the degradation of Acetyl Meldrum's acid is not extensively reported in the literature. The following table summarizes the available qualitative and semi-quantitative information.

| Parameter | Condition | Observation | Citation(s) |

| Appearance | Solid State | White to light brown/beige crystalline powder. | [4] |

| Shelf Life | Cool, dry, well-ventilated, tightly sealed | Up to 24 months under recommended storage conditions. | [6][7] |

| Thermal Decomposition | Heating | Decomposes to form acetylketene, acetone, and carbon dioxide. The decomposition of Meldrum's acid occurs at 92-96°C. Acyl derivatives can decompose at higher temperatures (>200°C), which can be lowered by catalysts. | [2][3][4] |

| Hydrolysis | Aqueous acidic or basic conditions | Susceptible to ring-opening hydrolysis. | [5] |

| Solubility | Various Solvents | Slightly soluble in water; soluble in organic solvents like acetone and methanol. | [6] |

Recommended Storage Conditions

To ensure the long-term integrity of Acetyl Meldrum's acid, the following storage conditions are recommended:

| Condition | Recommendation | Rationale | Citation(s) |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C or freezing at -20°C is advisable. | To minimize thermal decomposition. | [8] |

| Atmosphere | Store in a tightly closed container, preferably under an inert gas like nitrogen. | To protect from moisture and atmospheric oxygen. | [4] |

| Light | Protect from light. | To prevent potential photodegradation. | |

| Handling | Avoid contact with skin and eyes. Handle in a well-ventilated area. | General laboratory safety. | [4] |

Decomposition Pathways

The primary degradation pathways for Acetyl Meldrum's acid are thermolysis and hydrolysis.

Figure 1: Primary decomposition pathways of Acetyl Meldrum's acid.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

This protocol is a general guideline and should be optimized and validated for specific applications.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Acetyl Meldrum's acid from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for pH adjustment)

-

Acetyl Meldrum's acid reference standard

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan of Acetyl Meldrum's acid (e.g., 210 nm or 254 nm).

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Acetyl Meldrum's acid reference standard in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve a known quantity of the Acetyl Meldrum's acid sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid sample at a temperature below its melting point for a specified time.

-

Photodegradation: Expose the sample solution to UV light.

-

-

Analysis: Inject the standard solutions, the undegraded sample solution, and the stressed samples into the HPLC system.

-

Data Evaluation: Assess the chromatograms for the separation of the parent peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.

Figure 2: Workflow for a stability-indicating HPLC assay.

Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of Acetyl Meldrum's acid.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure (General):

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Acetyl Meldrum's acid into an appropriate TGA or DSC pan.

-

TGA Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

-

DSC Analysis:

-

Heat the sample under a controlled atmosphere at a constant heating rate.

-

Record the heat flow to or from the sample. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition.

-

Conclusion

Acetyl Meldrum's acid is a valuable reagent in organic synthesis, but its utility is predicated on a thorough understanding of its stability. While it is stable under recommended storage conditions, it is susceptible to thermal and hydrolytic degradation. For critical applications in research and drug development, it is imperative to store the compound in a cool, dry, and inert environment. Furthermore, the implementation of stability-indicating analytical methods is crucial to ensure the quality and purity of Acetyl Meldrum's acid and any formulations containing it. Further studies to quantify the degradation kinetics under various conditions would be highly beneficial to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. alkalimetals.com [alkalimetals.com]

- 5. ic.unicamp.br [ic.unicamp.br]

- 6. 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione - Cas No: 72324-39-1, Molecular Formula: C8h10o5, Purity: 97%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]

- 8. Acetyl meldrum's acid | CAS:85920-63-4 | High Purity | Manufacturer BioCrick [biocrick.com]

solubility of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in organic solvents

Technical Guide: Solubility of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Audience: Researchers, Scientists, and Drug Development Professionals Compound: this compound Synonyms: Acetyl Meldrum's acid CAS Number: 85920-63-4[1]

Executive Summary

This technical guide provides an in-depth overview of the solubility characteristics of this compound, a key intermediate in various organic syntheses.[2] While specific quantitative solubility data is sparse in publicly available literature, this document compiles qualitative solubility information inferred from synthesis and purification protocols. Furthermore, a standardized experimental protocol for determining solubility is presented, alongside a visualization of the compound's typical synthesis and purification workflow.

The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is generally soluble in polar organic solvents and water, with limited solubility in non-polar media.[3][4] The derivative, this compound, exhibits solubility in moderately polar solvents and mixtures used for chromatography and recrystallization.

Solubility Profile

Quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound are not widely reported. However, its behavior in various solvents can be inferred from documented laboratory procedures such as synthesis, extraction, and purification. The following table summarizes this qualitative and inferred data. For context, data for the parent compound, Meldrum's acid, is also included.

Table 1: Qualitative Solubility Data

| Compound | Solvent | Solubility | Inference Source |

| This compound | Dichloromethane | Soluble | Used as a reaction and extraction solvent in its synthesis.[2] |

| Ethyl Acetate / Hexane mixtures | Soluble | Used as an eluent for silica gel chromatography purification.[2] | |

| Ether / Hexane mixtures | Soluble | Used for recrystallization, implying solubility in the mixture.[5] | |

| Dichloromethane / Hexane mixtures | Soluble | Used for recrystallization.[5] | |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Water | Soluble / Sparingly Soluble | Described as soluble and sparingly soluble in different sources.[3][6][7] |

| Methanol | Soluble | Mentioned as a soluble solvent.[7] | |

| Alcohols | Soluble | Generally soluble in polar solvents like alcohols.[3][4] | |

| Acetone | Soluble | Generally soluble in polar solvents like acetone.[3][4] | |

| Dioxane | Soluble (5%) | A product datasheet specifies 5% solubility in dioxane.[8] | |

| Non-polar Solvents | Limited Solubility | Generally has limited solubility in non-polar media.[3][4] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent at a specified temperature.

Objective: To determine the concentration of a saturated solution of the target compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Dichloromethane, Ethyl Acetate)

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.2 μm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial containing the solid solute.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette or syringe. To avoid drawing in solid particles, ensure the pipette tip is well above the settled solid. For added certainty, pass the withdrawn liquid through a syringe filter into a pre-weighed (tared) evaporating dish or vial.

-

Solvent Evaporation: Place the tared dish containing the saturated solution in a vacuum oven at a moderate temperature to slowly evaporate the solvent without decomposing the compound. Alternatively, use a gentle stream of nitrogen.

-

Mass Determination: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance. The difference between this final mass and the initial tare mass gives the mass of the dissolved solid.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot withdrawn (L))

-

Replication: Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Visualized Experimental Workflow

The following diagram illustrates a common experimental workflow for the synthesis of this compound from its precursor, Meldrum's acid.[2]

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C8H10O5 | CID 54693142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 85920-63-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 7. rvrlabs.com [rvrlabs.com]

- 8. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]

The Formation of Acetyl Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Meldrum's acid, or 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a pivotal intermediate in organic synthesis, valued for its role in generating acylketenes and subsequent application in the synthesis of a diverse array of heterocyclic compounds and natural products. This technical guide provides a comprehensive overview of the mechanism of its formation, detailed experimental protocols, and relevant quantitative data. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding and practical application of this important chemical transformation.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile cyclic compound renowned for the high acidity of the methylene protons at the C-5 position (pKa of 4.97).[1] This pronounced acidity allows for facile deprotonation and subsequent derivatization, including alkylation and acylation.[1][2] The acylation of Meldrum's acid, specifically to form Acetyl Meldrum's acid, is a fundamental reaction that opens avenues to complex molecular architectures.[3] The resulting acyl Meldrum's acid predominantly exists in its stable enol form.[4][5] This guide will delve into the intricacies of the formation of Acetyl Meldrum's acid, providing a robust resource for its synthesis and application.

Mechanism of Formation

The formation of Acetyl Meldrum's acid proceeds via a C-acylation reaction at the C-5 position of Meldrum's acid. The reaction is typically carried out using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base, most commonly pyridine, and an aprotic solvent like dichloromethane.[6][7]

The reaction mechanism can be delineated into the following key steps:

-

Deprotonation: Pyridine, acting as a base, abstracts the acidic proton from the C-5 position of Meldrum's acid to form a resonance-stabilized enolate anion.[1]

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride).[1]

-

Formation of the Product: This nucleophilic addition-elimination sequence results in the formation of 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's acid). When acetyl chloride is used, pyridine also serves to neutralize the hydrochloric acid byproduct, forming pyridinium hydrochloride. Pyridine can also act as a nucleophilic catalyst, particularly when acetic anhydride is the acylating agent, by forming a highly reactive acylpyridinium intermediate.[8][9]

The overall reaction is illustrated in the following diagram:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Acetyl Meldrum's acid, compiled from established literature procedures.[6][7][10]

Materials:

-

Meldrum's acid

-

Pyridine (anhydrous)

-

Acetyl chloride (freshly distilled)

-

Dichloromethane (anhydrous)

-

Methanol

-

2 N Hydrochloric acid

-

Sodium sulfate or Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve Meldrum's acid in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.[7] Some procedures recommend cooling to as low as -25°C.[6]

-

Addition of Base: Add anhydrous pyridine to the stirred solution over a period of 10 minutes.[7]

-

Addition of Acetylating Agent: Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the reaction mixture via the dropping funnel over approximately one hour, maintaining the low temperature.[6][7]

-

Reaction Progression: After the addition is complete, allow the reaction to stir for an additional hour at 0°C, followed by another hour at room temperature.[7]

-

Workup:

-

Dilute the reaction mixture with dichloromethane.

-

Pour the mixture into a beaker containing crushed ice and 2 N hydrochloric acid.[7]

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Remove the solvent under reduced pressure to yield the crude Acetyl Meldrum's acid.

-

The general workflow for this synthesis is depicted below:

Quantitative Data

The following tables summarize key quantitative data from various reported syntheses of Acetyl Meldrum's acid.

Table 1: Reaction Conditions and Yields

| Reactants | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Meldrum's acid, Acetyl chloride | Pyridine (2.4) | Dichloromethane | 0 to RT | 2 | Quantitative | [5][7] |

| Meldrum's acid, Acetyl chloride | Pyridine (2.1) | Dichloromethane | -25 to 0 | 4 | Not specified | [6] |

| Meldrum's acid, Acetic anhydride | Pyridine | Not specified | Not specified | Not specified | Not specified | [2] |

Table 2: Spectroscopic Data for Acetyl Meldrum's Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| ¹H NMR | 1.71 | s | CDCl₃ | [6] | |

| ¹H NMR | 2.64 | s | CDCl₃ | [6] | |

| ¹³C NMR | 37.5 | CDCl₃ | [6] | ||

| ¹³C NMR | 42.4 | CDCl₃ | [6] | ||

| ¹³C NMR | 45.1 | CDCl₃ | [6] | ||

| ¹³C NMR | 106.2 | CDCl₃ | [6] | ||

| ¹³C NMR | 118.6 | CDCl₃ | [6] | ||

| ¹³C NMR | 174.8 | CDCl₃ | [6] | ||

| ¹³C NMR | 184.2 | CDCl₃ | [6] | ||

| ¹³C NMR | 207.5 | CDCl₃ | [6] |

Conclusion

The synthesis of Acetyl Meldrum's acid is a robust and well-established procedure that provides a valuable building block for organic synthesis. Understanding the underlying mechanism, which hinges on the acidity of Meldrum's acid and the dual role of pyridine as a base and catalyst, is crucial for optimizing reaction conditions. The detailed experimental protocol and compiled quantitative data presented in this guide serve as a comprehensive resource for researchers and professionals, enabling the efficient and reproducible synthesis of this important chemical intermediate. The versatility of Acetyl Meldrum's acid ensures its continued relevance in the development of novel pharmaceuticals and other functional organic molecules.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Meldrum's acid [chem-is-you.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

The Enduring Legacy of Meldrum's Acid: A Technical Guide to its Derivatives in Research and Drug Development

A comprehensive overview of the discovery, synthesis, and application of Meldrum's acid derivatives, tailored for researchers, scientists, and professionals in drug development. This whitepaper delves into the rich history and versatile chemistry of these unique compounds, providing detailed experimental protocols, quantitative data, and a visual representation of their synthetic pathways and applications.

A Serendipitous Discovery and a Structural Correction: The History of Meldrum's Acid

The story of Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, begins with its initial synthesis in 1908 by the Scottish chemist Andrew Norman Meldrum. He prepared the compound through a condensation reaction of malonic acid and acetone in acetic anhydride with sulfuric acid.[1][2] Interestingly, Meldrum misidentified its structure as a β-lactone of β-hydroxyisopropylmalonic acid. It wasn't until 1948 that the correct cyclic diester structure was elucidated by David Davidson and his colleagues.[2] This foundational work paved the way for over a century of research into the unique properties and reactivity of this remarkable molecule and its derivatives.

The high acidity of the methylene protons at the C5 position (pKa ≈ 4.97) is a key characteristic of Meldrum's acid, making it a potent carbon nucleophile in a variety of chemical transformations.[2][3] This reactivity, coupled with its rigid cyclic structure, has established Meldrum's acid as a versatile building block in organic synthesis.

Synthesis and Derivatization: A Chemist's Toolkit

The true utility of Meldrum's acid lies in the diverse array of derivatives that can be synthesized from its core structure. These derivatives serve as key intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Two of the most common and powerful methods for derivatization are Knoevenagel condensation and acylation at the C5 position.

Knoevenagel Condensation: Forging Carbon-Carbon Bonds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The high acidity of Meldrum's acid makes it an excellent substrate for this reaction, readily reacting with aldehydes and ketones to form 5-arylidene and 5-alkylidene derivatives. These α,β-unsaturated products are valuable intermediates in their own right, often exhibiting interesting biological activities.

Acylation: Introducing Functional Diversity

The acidic C5 proton of Meldrum's acid can be readily removed by a base, and the resulting enolate can be acylated using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. This reaction introduces a β-dicarbonyl moiety, creating 5-acyl Meldrum's acid derivatives that are precursors to a wide range of other compounds, including β-keto esters and heterocyclic systems.

Applications in Drug Discovery and Development

Meldrum's acid derivatives have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[4] Researchers have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of various Meldrum's acid derivatives. These compounds have been shown to inhibit the proliferation of a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The mechanism of action is often attributed to their ability to act as Michael acceptors or to interfere with key cellular processes.[5]

Table 1: Anticancer Activity of Selected Meldrum's Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3i | HeLa | 15.7 | [4] |

| A549 | 21.8 | [4] | |

| LS174 | 30.5 | [4] | |

| 6b | MCF-7 | 6.67 ± 0.39 | [6] |

| HeLa | 4.44 ± 0.32 | [6] | |

| DU-145 | 12.38 ± 0.51 | [6] | |

| HepG2 | 9.97 ± 0.25 | [6] | |

| K562 | 6.03 ± 0.28 | [6] | |

| 6m | HeLa | 9.68 ± 0.10 | [6] |

| 6n | HeLa | 9.52 ± 0.38 | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key Meldrum's acid derivatives.

General Procedure for the Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes[1]

To a solution of Meldrum's acid (1.0 eq) in a suitable solvent (e.g., ethanol, water), the aromatic aldehyde (1.0 eq) is added. The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. If necessary, the product can be further purified by recrystallization.

Synthesis of 5-Acyl Meldrum's Acid Derivatives[7]

To a solution of Meldrum's acid (1.0 eq) and a base (e.g., pyridine, 2.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, a solution of the acyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the 5-acyl Meldrum's acid derivative, which can be purified by crystallization or chromatography.

Synthesis of 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione[6]

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent is stirred, often with a catalyst, to facilitate the condensation reaction. The product is then isolated and purified. The formation of the product can be confirmed by the appearance of a characteristic singlet for the exocyclic methylene proton in the 1H NMR spectrum.[6]

Synthesis of 2,2-dimethyl-5-((1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-dioxane-4,6-dione[6]

To a solution of 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in an appropriate solvent like DMF, a base such as K2CO3 is added, followed by the addition of propargyl bromide. The reaction is monitored by TLC. After completion, the reaction mixture is worked up to isolate the desired product. The success of the propargylation is confirmed by the disappearance of the N-H proton signal and the appearance of signals corresponding to the propargyl group in the 1H NMR spectrum.[6]

Conclusion

From its humble and misunderstood beginnings, Meldrum's acid has evolved into a cornerstone of modern organic synthesis. Its unique reactivity and the diverse functionalities that can be introduced into its derivatives have made it an invaluable tool for chemists in academia and industry. The demonstrated biological activities of these derivatives, particularly in the realm of anticancer research, underscore their immense potential for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemistry of Meldrum's acid and its derivatives, paving the way for future discoveries and innovations.

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Acetyl Meldrum's Acid, a versatile reagent in organic synthesis. This compound serves as a key building block for a variety of heterocyclic structures and is a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.

Overview of Applications

This compound is a highly reactive derivative of Meldrum's acid. Its utility in organic synthesis stems from the presence of a reactive acyl group and the inherent reactivity of the Meldrum's acid scaffold. Key applications include:

-

Synthesis of Heterocyclic Compounds: It is a precursor for the synthesis of various heterocycles, including bicyclic β-lactams and oxazinones, which are core structures in many antibiotics.

-

Knoevenagel Condensation: It readily participates in Knoevenagel condensations with aldehydes and ketones to form a range of 5-arylidene and 5-alkylidene derivatives, which are themselves useful intermediates.

-

Multicomponent Reactions: This compound can be employed in multicomponent reactions to generate complex molecular architectures in a single step, such as in the synthesis of pyrano[3,2-c]chromene-2,5-diones.

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of bioactive molecules like Vinaxanthone, a selective inhibitor of signal transduction factor 3A, phospholipase C (PLC), and FabI with antibacterial properties.[1]

Synthesis of this compound

The title compound is typically synthesized from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and an acetylating agent, such as acetyl chloride.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of this compound is as follows[2][3]:

-

To a solution of Meldrum's acid (1 equivalent) in anhydrous dichloromethane, add pyridine (2 equivalents) dropwise at 0 °C and stir for 15 minutes.

-

To this mixture, add acetyl chloride (1 equivalent) dropwise.

-

Stir the reaction mixture at 0 °C for 1.5 hours, followed by continued stirring at room temperature for another 1.5 hours.

-

Upon completion, quench the reaction with 2M hydrochloric acid and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography using a mixture of hexane and ethyl acetate (e.g., 5% to 10% ethyl acetate containing 1% acetic acid) as the eluent to afford the desired product.

Application in Knoevenagel Condensation

This compound is not directly used in Knoevenagel condensations as the active methylene position is already substituted. However, its precursor, Meldrum's acid, is widely used. The resulting 5-arylidene Meldrum's acid derivatives are valuable intermediates.

Experimental Protocol: Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes

The following protocol describes the synthesis of 5-arylidene Meldrum's acid derivatives, which can be seen as products of a related reaction class.[4]

-

To a solution of Meldrum's acid (1.39 mmol) and an aromatic aldehyde (1.39 mmol) in methanol (2 mL), stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, remove the solvent under reduced pressure to obtain the desired 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivative. This method often does not require further purification.[4]

Table 1: Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation [4]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 70 |

| 2 | 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 94 |

Application in the Synthesis of Pyrano[3,2-c]chromene-2,5-diones

Derivatives of this compound, specifically Meldrum's acid itself, can be used in a three-component reaction with 4-hydroxycoumarin and aldehydes to synthesize pyrano[3,2-c]chromene-2,5-diones, a class of compounds with potential biological activities.

Experimental Workflow: Three-Component Synthesis

Caption: Workflow for the one-pot synthesis of pyrano[3,2-c]chromene-2,5-diones.

Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-diones

An efficient synthesis involves the reaction of 4-hydroxycoumarin, Meldrum's acid, and an aldehyde.

-

Combine 4-hydroxycoumarin (1 mmol), Meldrum's acid (1 mmol), and the desired aldehyde (1 mmol) in a suitable solvent (e.g., ethanol/water).

-

Add a catalytic amount of a suitable catalyst (e.g., L-proline, 10 mol%).

-

Stir the reaction mixture under appropriate conditions (e.g., reflux) and monitor by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Wash the solid product with a suitable solvent (e.g., cold ethanol) and dry to obtain the pure pyrano[3,2-c]chromene-2,5-dione derivative.

Application in the Synthesis of Bicyclic β-Lactams

Acetyl Meldrum's Acid is a valuable precursor for the synthesis of bicyclic β-lactams. These structures are of significant interest in medicinal chemistry due to their presence in various antibiotics. The synthesis typically involves a cycloaddition reaction.

Reaction Scheme: Synthesis of Bicyclic β-Lactams

Caption: General scheme for the synthesis of bicyclic β-lactams.

Role as a Pharmaceutical Intermediate: Vinaxanthone Synthesis

This compound is a known intermediate in the synthesis of Vinaxanthone.[1] While the precise, detailed experimental protocol for the conversion of this intermediate to Vinaxanthone is proprietary or not explicitly detailed in the provided search results, its role underscores the importance of this building block in accessing complex, biologically active molecules. The general synthetic strategy would involve further transformations of the acyl Meldrum's acid moiety to construct the xanthone core of Vinaxanthone.

Concluding Remarks

This compound is a versatile and highly reactive building block in organic synthesis. Its utility in the preparation of a wide range of heterocyclic compounds and as an intermediate in the synthesis of complex natural products and pharmaceuticals makes it a valuable tool for researchers in academia and industry. The protocols and data presented herein provide a foundation for its application in various synthetic endeavors. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies.

References

- 1. Synthesis of pyrano[3,2- c]chromene-2,5-diones from 4-hydroxycoumarins and aminocrotonates under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

The Versatility of Acetyl Meldrum's Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Acetyl Meldrum's acid (2-acetyl-5,5-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile and reactive reagent in organic synthesis. While its name suggests a role as a straightforward acetylating agent, its primary applications lie in more complex transformations, serving as a powerful tool for the construction of β-dicarbonyl compounds and their derivatives. This document provides detailed application notes and protocols for the two principal uses of Acetyl Meldrum's acid: the synthesis of β-keto esters via alcoholysis and the generation of acetylketene for subsequent reactions with nucleophiles.

Synthesis of β-Keto Esters

One of the most valuable applications of Acetyl Meldrum's acid is its conversion into a variety of β-keto esters upon reaction with alcohols. This transformation proceeds through an alcoholysis-decarboxylation sequence, offering a reliable method for the synthesis of this important class of organic compounds.

General Reaction Scheme

The reaction of Acetyl Meldrum's acid with an alcohol, typically under thermal conditions, results in the formation of a β-keto ester, with acetone and carbon dioxide as the byproducts.

Caption: General reaction scheme for the synthesis of β-keto esters.

Quantitative Data for β-Keto Ester Synthesis

The synthesis of β-keto esters from Acetyl Meldrum's acid is applicable to a wide range of primary and secondary alcohols. The following table summarizes representative yields and reaction conditions.

| Entry | Alcohol (R-OH) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methanol | Methanol | Reflux | 2.5 | 82 | [1] |

| 2 | Ethanol | Ethanol | Reflux | 3 | 85 | |

| 3 | Benzyl alcohol | Benzene | Reflux | 4 | 90 | [1] |

| 4 | Isopropanol | Toluene | 100 | 5 | 78 | |

| 5 | Cyclohexanol | Xylene | 120 | 6 | 75 |

Experimental Protocol: Synthesis of Methyl Acetoacetate

This protocol describes the synthesis of methyl acetoacetate from Acetyl Meldrum's acid and methanol.[1]

Materials:

-

Acetyl Meldrum's acid (1.0 eq)

-

Anhydrous methanol (a suitable volume to dissolve the starting material)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dissolve Acetyl Meldrum's acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude methyl acetoacetate can be purified by distillation.

Caption: Experimental workflow for the synthesis of methyl acetoacetate.

In-Situ Generation of Acetylketene and Trapping with Nucleophiles

Upon thermolysis, Acetyl Meldrum's acid undergoes a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating highly reactive acetylketene in situ. This transient intermediate can be trapped by a variety of nucleophiles, such as amines and thiols, to produce β-keto amides and β-keto thioesters, respectively.[2]

General Reaction Scheme

Caption: General scheme for acetylketene generation and trapping.

Quantitative Data for Acetylketene Trapping Reactions

The following table provides examples of trapping acetylketene with various amines and thiols.

| Entry | Nucleophile (Nu-H) | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | β-Keto amide | Toluene | 80 | 2 | 88 | |

| 2 | Benzylamine | β-Keto amide | Xylene | 110 | 1.5 | 92 | |

| 3 | Piperidine | β-Keto amide | Toluene | 80 | 2 | 95 | |

| 4 | Thiophenol | β-Keto thioester | Benzene | Reflux | 3 | 85 | |

| 5 | Benzyl mercaptan | β-Keto thioester | Toluene | 100 | 2.5 | 89 |

Experimental Protocol: Synthesis of N-Phenylacetoacetamide

This protocol describes the synthesis of N-phenylacetoacetamide by trapping in-situ generated acetylketene with aniline.

Materials:

-

Acetyl Meldrum's acid (1.0 eq)

-

Aniline (1.1 eq)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Apparatus for inert atmosphere (e.g., nitrogen or argon line)

Procedure:

-

To a solution of aniline in anhydrous toluene in a round-bottom flask under an inert atmosphere, add Acetyl Meldrum's acid.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The reactivity of Acetyl Meldrum's acid can be summarized in the following diagram, illustrating the key intermediates and reaction pathways.

Caption: Reactivity pathways of Acetyl Meldrum's acid.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Acetyl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing Acetyl Meldrum's acid and its derivatives. Acetyl Meldrum's acid, a highly versatile C3 synthon, serves as a valuable starting material for the construction of a wide array of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its high reactivity and propensity to undergo Knoevenagel condensations, Michael additions, and cyclization reactions make it an ideal building block for generating molecular diversity.

This document outlines key synthetic strategies, provides detailed step-by-step experimental protocols, and presents quantitative data to facilitate the replication and adaptation of these methods in a research setting.

General Workflow for Heterocycle Synthesis from Acetyl Meldrum's Acid

The synthesis of heterocyclic compounds from Acetyl Meldrum's acid typically follows a multi-step sequence that can often be performed as a one-pot reaction. The general workflow involves the initial formation of a reactive intermediate by the reaction of Acetyl Meldrum's acid with a suitable electrophile or nucleophile, followed by an intramolecular cyclization and subsequent rearrangement or aromatization to afford the final heterocyclic product.

Caption: General workflow for heterocyclic synthesis.

I. Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins are a prominent class of heterocyclic compounds with diverse biological activities. A straightforward method for their synthesis involves the Knoevenagel condensation of a salicylaldehyde derivative with Acetyl Meldrum's acid, followed by intramolecular cyclization.

Quantitative Data for Coumarin Synthesis

| Entry | Salicylaldehyde Derivative | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Salicylaldehyde | Piperidine (10) | Ethanol | Reflux | 2 | 93 |

| 2 | 5-Bromosalicylaldehyde | None | Water | 75 | 2 | 85 |

| 3 | 2-Hydroxy-1-naphthaldehyde | Triethylamine (20) | Ethanol | Reflux | 3 | 90 |

| 4 | 3-Methoxysalicylaldehyde | Ytterbium triflate (5) | Solvent-free (MW) | 100 | 0.25 | 95 |

Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acid

This protocol describes the synthesis of coumarin-3-carboxylic acid from salicylaldehyde and Meldrum's acid (a precursor to Acetyl Meldrum's acid in situ or used directly in Knoevenagel reactions).

Materials:

-

Salicylaldehyde (1.22 g, 10 mmol)

-

Meldrum's acid (1.44 g, 10 mmol)

-

Piperidine (0.1 mL, 1 mmol)

-

Ethanol (20 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde, Meldrum's acid, and ethanol.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to obtain coumarin-3-carboxylic acid as a white solid.

II. Synthesis of Pyridone Derivatives

Pyridones are another important class of heterocycles with applications in pharmaceuticals and functional materials. One synthetic route involves the reaction of an acyl Meldrum's acid, such as Acetyl Meldrum's acid, with an enamine or an enaminone, followed by cyclization. Alternatively, pyrones can be synthesized and subsequently converted to pyridones.

Quantitative Data for Pyridone/Pyrone Synthesis

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 1 | Acetyl Meldrum's Acid | Butyl vinyl ether | Toluene, 80 °C, 7 h | 3-Acetyl-6-butoxy-2H-pyran-2,4(3H)-dione | Not isolated |

| 2 | Intermediate from Entry 1 | p-TsOH, THF/H₂O, reflux, 18 h | 2-Methyl-4-pyrone | 75 (over 2 steps) | |

| 3 | Benzoyl Meldrum's Acid | 3-Amino-5,5-dimethylcyclohex-2-enone | PPA, heat, 6 h | 7,7-Dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 32 |

Experimental Protocol: Synthesis of 2-Methyl-4-pyrone

This two-step protocol first describes the preparation of Acetyl Meldrum's acid and its subsequent reaction to form a pyrone, a precursor to pyridones.

Step 1: Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's Acid) [1] Materials:

-

Meldrum's acid (22.0 g, 153 mmol)

-

Dichloromethane (171 mL)

-

Pyridine (24.8 mL, 307 mmol)

-

Acetyl chloride (13.1 mL, 184 mmol)

-

Methanol (30 mL)

-

Saturated aqueous ammonium chloride

Procedure:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a stir bar, nitrogen inlet, and an addition funnel, dissolve Meldrum's acid in dichloromethane.

-

Cool the mixture to -25 °C and add pyridine.

-

Slowly add a solution of acetyl chloride in dichloromethane over 1 hour.

-

After the addition is complete, warm the reaction slowly to 0 °C over 3 hours.

-

Quench the reaction by adding methanol and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL).

-

Combine the aqueous layers and extract with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acylated Meldrum's acid as an orange solid. This can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-4-pyrone [1] Materials:

-

Crude Acetyl Meldrum's acid (from Step 1)

-

Butyl vinyl ether (80 mL)

-

Toluene (287 mL)

-

Tetrahydrofuran (THF) (765 mL)

-

Water (191 mL)

-

p-Toluenesulfonic acid (p-TsOH) (2.7 g)

-

Sodium bicarbonate

Procedure:

-

In a 1000 mL round-bottom flask with a stir bar and reflux condenser, charge the crude Acetyl Meldrum's acid, butyl vinyl ether, and toluene.

-

Heat the mixture to 80 °C for 7 hours.